

2-Methoxy-2-methylpropan-1-ol: A Niche Solvent in Organic Synthesis

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Compound of Interest

Compound Name: 2-Methoxy-2-methylpropan-1-ol

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-methylpropan-1-ol, a bifunctional organic molecule containing both a hydroxyl and an ether group, presents an interesting profile as a potential solvent for organic reactions. Its structure suggests a combination of polarity from the alcohol moiety and relative inertness from the ether linkage. However, a comprehensive review of scientific literature reveals that its application as a solvent in organic synthesis is not widely documented. This document aims to provide a detailed overview of its known properties, and based on the characteristics of related methoxy alcohols, to extrapolate its potential applications, while clearly noting the absence of specific experimental protocols in published research.

Physicochemical Properties

A clear understanding of a solvent's physical and chemical properties is crucial for its application in organic synthesis. The following table summarizes the key physicochemical data for **2-Methoxy-2-methylpropan-1-ol**.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₂ O ₂	[1]
Molecular Weight	104.15 g/mol	[1]
Appearance	Colorless liquid	-
Boiling Point	148-150 °C	-
Density	0.931 g/mL at 25 °C	-
CAS Number	22665-67-4	[1]

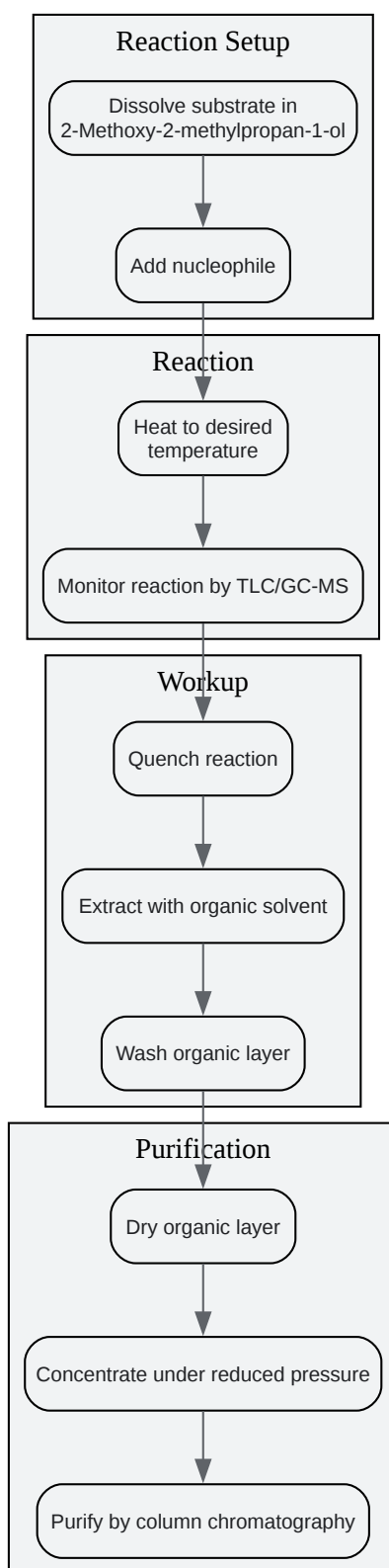
Potential Applications in Organic Reactions

While specific examples of **2-Methoxy-2-methylpropan-1-ol** as a primary solvent in organic reactions are scarce in peer-reviewed literature, its chemical structure as a methoxy alcohol allows for theoretical postulation of its utility in certain reaction classes. Methoxy alcohols, in general, are valued for their ability to dissolve a range of polar and non-polar substances.[2]

Nucleophilic Substitution Reactions

Based on the properties of similar methoxy alcohols, **2-Methoxy-2-methylpropan-1-ol** could potentially serve as a solvent for nucleophilic substitution reactions (e.g., S_N1 and S_N2).[2] Its protic nature, due to the hydroxyl group, can solvate both cations and anions.[2] This can be advantageous in reactions involving ionic intermediates.

Theoretical Experimental Workflow for a Nucleophilic Substitution Reaction



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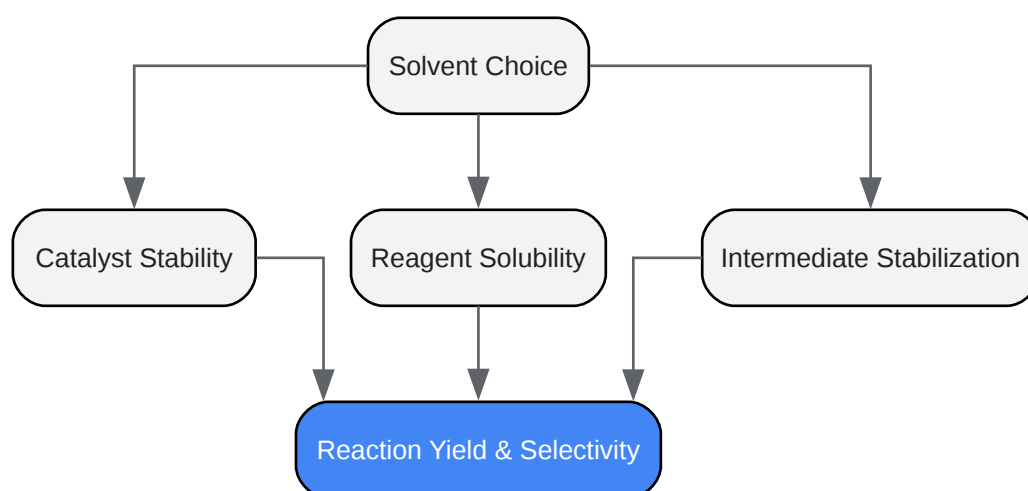
Caption: A generalized workflow for a nucleophilic substitution reaction.

Limitations in Specific Reaction Types

Grignard Reactions: The presence of a protic hydroxyl group makes **2-Methoxy-2-methylpropan-1-ol** generally unsuitable as a solvent for Grignard reactions. The Grignard reagent, being a strong base, would be quenched by the acidic proton of the alcohol.[2]

Suzuki-Miyaura Coupling: While a wide range of solvents can be used for Suzuki-Miyaura cross-coupling reactions, the choice of solvent can significantly impact reaction performance.[3] There is no specific data supporting the use of **2-Methoxy-2-methylpropan-1-ol** in this context. The reaction is often sensitive to the solvent's polarity and ability to stabilize the palladium catalyst and intermediates.[4]

Logical Relationship in Solvent Selection for Suzuki-Miyaura Coupling



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Caption: Factors influenced by the solvent in a Suzuki-Miyaura coupling.

"Green" Solvent Potential

The push towards "green chemistry" encourages the use of environmentally benign solvents.[5] While **2-Methoxy-2-methylpropan-1-ol** is not prominently featured as a "green solvent" in the literature, its higher boiling point compared to more volatile solvents like dichloromethane could be an advantage in reducing solvent loss through evaporation. However, a full life-cycle assessment and toxicological data would be required to classify it as a truly "green" alternative.

Conclusion

Based on available data, **2-Methoxy-2-methylpropan-1-ol** remains a solvent with largely unexplored potential in mainstream organic synthesis. Its physicochemical properties suggest it could be a viable medium for certain types of reactions, particularly nucleophilic substitutions. However, the lack of concrete examples and experimental protocols in the scientific literature prevents the provision of detailed application notes. Researchers and drug development professionals interested in exploring this solvent would need to undertake systematic studies to determine its efficacy, scope, and limitations for specific transformations. Its protic nature is a key consideration, rendering it incompatible with highly basic or organometallic reagents like Grignard reagents. Further research is warranted to fully characterize its solvent properties and potential as a niche or specialized reaction medium.

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